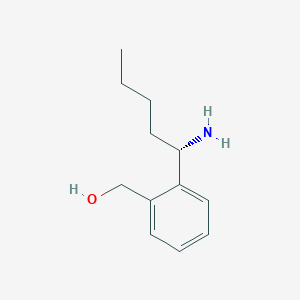
(S)-(2-(1-Aminopentyl)phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-(2-(1-Aminopentyl)phenyl)methanol is a chiral compound with a specific stereochemistry, denoted by the (S)-configuration. This compound is characterized by the presence of an aminopentyl group attached to a phenyl ring, which is further connected to a methanol group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(2-(1-Aminopentyl)phenyl)methanol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired stereochemistry and product quality.
Chemical Reactions Analysis
Types of Reactions
(S)-(2-(1-Aminopentyl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields the corresponding ketone, while reduction can produce various alcohol derivatives.
Scientific Research Applications
(S)-(2-(1-Aminopentyl)phenyl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-(2-(1-Aminopentyl)phenyl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the phenyl ring can participate in π-π interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- ®-(2-(1-Aminopentyl)phenyl)methanol
- (S)-(2-(1-Aminobutyl)phenyl)methanol
- (S)-(2-(1-Aminohexyl)phenyl)methanol
Uniqueness
(S)-(2-(1-Aminopentyl)phenyl)methanol is unique due to its specific stereochemistry and the length of the aminopentyl chain. This structural specificity can result in distinct biological and chemical properties compared to its analogs.
Biological Activity
(S)-(2-(1-Aminopentyl)phenyl)methanol is a chiral organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, along with a summary of research findings.
Chemical Structure and Properties
- Molecular Formula : C_{13}H_{19}N
- Molecular Weight : Approximately 193.28 g/mol
- Chirality : The compound exists as two enantiomers, (R) and (S), which may exhibit different biological activities due to their stereochemistry.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Preliminary studies suggest that it may act as a ligand that modulates receptor activity, influencing metabolic pathways associated with neurological functions and inflammation.
Potential Pharmacological Effects
-
Neuroprotective Properties :
- Similar compounds have shown promise in protecting neuronal cells from damage, potentially making this compound a candidate for treating neurodegenerative diseases.
-
Anti-inflammatory Activity :
- Compounds with similar structures have demonstrated anti-inflammatory effects, which could be beneficial in conditions such as arthritis or other inflammatory disorders.
- Anticonvulsant Activity :
Case Studies
- A study involving the synthesis and evaluation of related compounds showed that modifications in the alkyl chain length significantly altered biological activity. For instance, increasing the chain length enhanced receptor binding affinity and selectivity.
- Another investigation highlighted the role of stereochemistry in determining the pharmacological profile of similar compounds, where the (R)-enantiomer exhibited greater anticonvulsant activity compared to its (S)-counterpart .
Comparative Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
[2-[(1S)-1-aminopentyl]phenyl]methanol |
InChI |
InChI=1S/C12H19NO/c1-2-3-8-12(13)11-7-5-4-6-10(11)9-14/h4-7,12,14H,2-3,8-9,13H2,1H3/t12-/m0/s1 |
InChI Key |
VQJPGUZSMYKMLX-LBPRGKRZSA-N |
Isomeric SMILES |
CCCC[C@@H](C1=CC=CC=C1CO)N |
Canonical SMILES |
CCCCC(C1=CC=CC=C1CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















